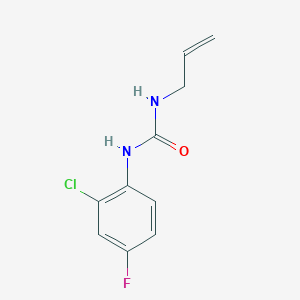
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea (CFPU) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CFPU is a urea derivative that has shown promising results in preclinical studies as an anti-cancer agent. In
Mécanisme D'action
The exact mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea is not fully understood. However, it is believed to work by targeting multiple signaling pathways involved in cancer growth and progression. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the STAT3 pathway, which is involved in inflammation and cancer cell survival. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been shown to have a synergistic effect with other anti-cancer agents, making it a potential combination therapy option.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has several advantages for lab experiments. It is easy to synthesize and purify, and its anti-cancer properties have been extensively studied in preclinical models. However, 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea research. One area of interest is the development of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea analogs with improved solubility and stability. Another area of interest is the development of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea-based combination therapies for cancer. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has also shown potential as an anti-inflammatory agent, and further research in this area could lead to new therapeutic applications. Finally, the development of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea as a diagnostic tool for cancer could also be explored.
Conclusion
In conclusion, 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea is a promising chemical compound that has shown potential as an anti-cancer agent. Its synthesis method has been optimized for high yields and purity, and its mechanism of action has been extensively studied. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has low toxicity in normal cells and has shown synergistic effects with other anti-cancer agents. However, its solubility and stability limitations need to be addressed for in vivo applications. Future research in 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea analogs, combination therapies, anti-inflammatory properties, and diagnostic applications could lead to new therapeutic options for cancer.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea involves the reaction of 2-chloro-4-fluoroaniline with propargyl isocyanate in the presence of a base. The resulting intermediate is then reacted with propargylamine to yield 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea. The synthesis method has been optimized to obtain high yields and purity of the final product.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(12)6-8(9)11/h2-4,6H,1,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOUHJMNNZCQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

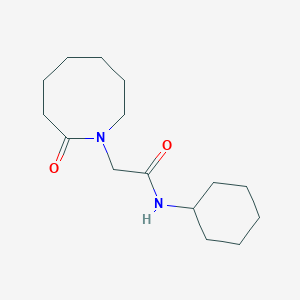
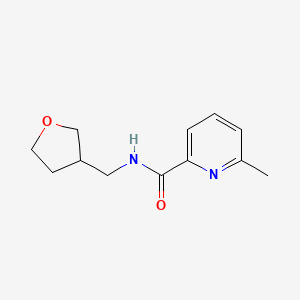
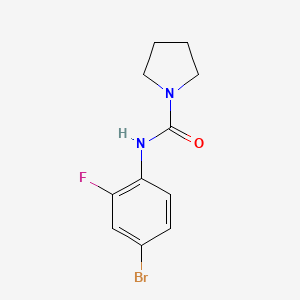
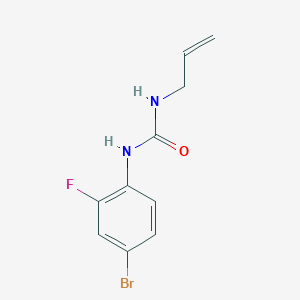
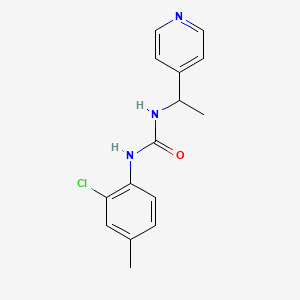
![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)
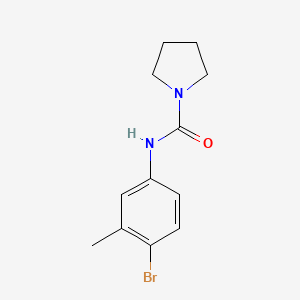
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
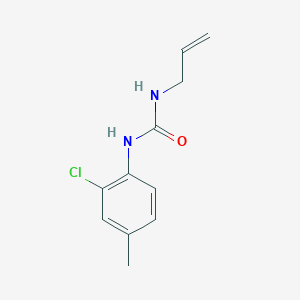
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
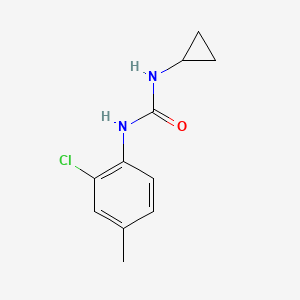
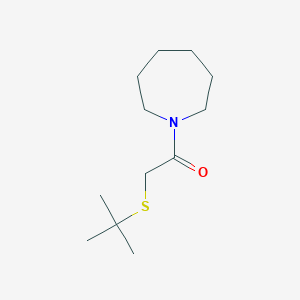
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)